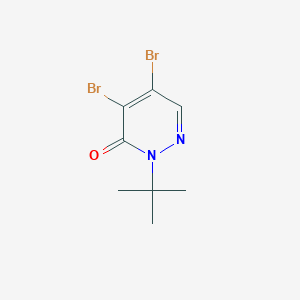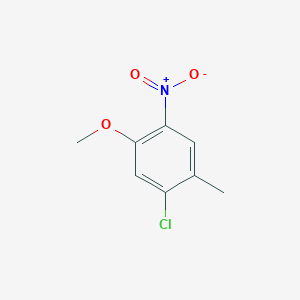![molecular formula C20H22O6 B1314735 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane CAS No. 82645-24-7](/img/structure/B1314735.png)
1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane is a synthetic organic compound with the molecular formula C20H22O6. It belongs to the family of bisphenol derivatives and is characterized by the presence of two formylphenoxy groups attached to an ethoxyethane backbone.
Preparation Methods
The synthesis of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane typically involves the reaction of 2-(2-formylphenoxy)ethanol with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane involves its interaction with molecular targets and pathways within biological systems. The formyl groups can participate in various biochemical reactions, including enzyme-catalyzed transformations. The phenoxy groups may also interact with cellular components, influencing the compound’s overall biological activity. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane can be compared with other bisphenol derivatives, such as:
Bisphenol A (BPA): Known for its use in the production of polycarbonate plastics and epoxy resins.
Bisphenol S (BPS): Often used as a substitute for BPA in various applications.
Bisphenol F (BPF): Utilized in the manufacture of epoxy resins and coatings.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other bisphenol derivatives .
Properties
IUPAC Name |
2-[2-[2-[2-(2-formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-15-17-5-1-3-7-19(17)25-13-11-23-9-10-24-12-14-26-20-8-4-2-6-18(20)16-22/h1-8,15-16H,9-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDQQVZJTVSSQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCOCCOCCOC2=CC=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471950 |
Source


|
| Record name | 1,2-BIS[2-(2-FORMYLPHENOXY)ETHOXY]ETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82645-24-7 |
Source


|
| Record name | 1,2-BIS[2-(2-FORMYLPHENOXY)ETHOXY]ETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)
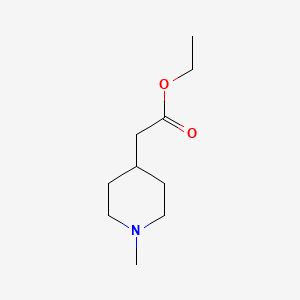


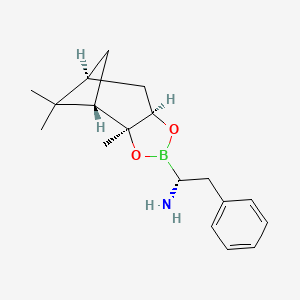


![(S)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B1314664.png)
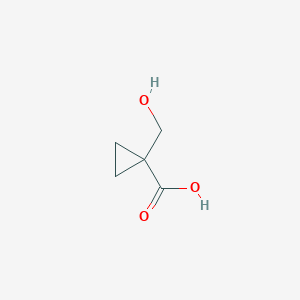
![Pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1314670.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1314671.png)

